molecular formula C16H17ClN4OS B253896 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile

Cat. No.: B253896
M. Wt: 348.9 g/mol
InChI Key: UKVBEQNVGZOZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is a complex organic compound with a pyrimidine core This compound is notable for its diverse functional groups, including a chlorophenyl group, a hydroxymethylpropylamino group, a methylthio group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.

    Addition of the Hydroxymethylpropylamino Group: This step involves the nucleophilic addition of a hydroxymethylpropylamine to the pyrimidine core.

    Incorporation of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction using a suitable thiol reagent.

    Formation of the Carbonitrile Group: The carbonitrile group can be formed through a cyanation reaction using a cyanide source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Thiolation: The methylthio group can be further functionalized through thiolation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Thiolation: Thiol reagents like thiourea or thiophenol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

    Thiolation: Formation of thioethers or thiols.

Scientific Research Applications

4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique functional groups.

    Materials Science: The compound’s structural properties make it suitable for the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)ethyl]amino}-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(ethylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-{[1-(hydroxymethyl)propyl]amino}-2-(methylthio)pyrimidine-5-carboxamide

Uniqueness

4-(4-chlorophenyl)-6-[(1-hydroxybutan-2-yl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of a chlorophenyl group, a hydroxymethylpropylamino group, a methylthio group, and a carbonitrile group allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C16H17ClN4OS

Molecular Weight

348.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(1-hydroxybutan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C16H17ClN4OS/c1-3-12(9-22)19-15-13(8-18)14(20-16(21-15)23-2)10-4-6-11(17)7-5-10/h4-7,12,22H,3,9H2,1-2H3,(H,19,20,21)

InChI Key

UKVBEQNVGZOZJQ-UHFFFAOYSA-N

SMILES

CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC

Canonical SMILES

CCC(CO)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.